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2,9-Dibutyl-1,10-phenanthroline

Cat. No.: B1253295
CAS No.: 85575-93-5
M. Wt: 292.4 g/mol
InChI Key: LSGGPELKXXFMGO-UHFFFAOYSA-N
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Description

Significance of Substituted Phenanthrolines as Advanced Ligands

1,10-Phenanthroline (B135089) (phen) is a renowned ligand in coordination chemistry, prized for its strong and stable chelation to a wide variety of metal ions. acs.org Its rigid, polyaromatic structure provides a robust scaffold for creating complex molecular architectures. acs.org The true versatility of the phenanthroline framework, however, is unlocked through substitution. By attaching different functional groups to its eight available positions, chemists can precisely tune the ligand's steric and electronic properties. acs.org

Substituents can influence the ligand's donor power, which in turn affects the stability and reactivity of the resulting metal complexes. rsc.org For instance, electron-donating groups can enhance the extraction ability of the ligand for certain metal ions, while electron-withdrawing groups can improve selectivity in separating different metals, a critical challenge in areas like nuclear fuel reprocessing. acs.org This ability to tailor the ligand's properties has led to the development of substituted phenanthrolines for a vast array of applications, including:

Catalysis: Phenanthroline ligands are crucial in promoting various chemical reactions, such as copper-catalyzed cascade reactions, by stabilizing the metal center and facilitating key reaction steps. sci-hub.se

Supramolecular Chemistry: Their rigid structure makes them ideal building blocks for constructing intricate assemblies like rotaxanes and catenanes. acs.org

Materials Science: Phenanthroline-based complexes are used as sensitizers in dye-sensitized solar cells and as components in organic light-emitting diodes (OLEDs). acs.orgchemimpex.com

Analytical Chemistry: They serve as sensitive and selective probes for detecting metal ions. chemimpex.com

The strategic functionalization of the 1,10-phenanthroline core is a powerful tool, allowing for the rational design of ligands for specific and advanced chemical purposes. acs.org

Scope and Academic Relevance of 2,9-Dibutyl-1,10-phenanthroline

This compound is a prime example of a strategically substituted phenanthroline ligand. The butyl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance. This feature is not a limitation but a design element that dictates its specific reactivity and applications.

In coordination chemistry , it serves as a valuable ligand for enhancing the stability and reactivity of metal ions in various chemical reactions. chemimpex.com Its unique chelating properties allow it to form stable complexes with transition metals, which is particularly beneficial for developing advanced catalysts. chemimpex.com

The compound has found significant utility in analytical chemistry , where it is employed in the development of sensors and probes for the detection of metal ions. chemimpex.com Its ability to selectively bind with specific metal ions makes it a reliable tool for applications such as environmental monitoring. chemimpex.com

In the realm of materials science , this compound is incorporated into advanced materials to enhance their performance. chemimpex.com Its favorable electronic properties are leveraged in the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic devices, contributing to improved efficiency. chemimpex.com

Furthermore, recent academic research has explored the utility of 2,9-disubstituted-1,10-phenanthroline derivatives in biomedical research . Studies have investigated their ability to bind to and stabilize non-canonical DNA structures known as G-quadruplexes, which are considered important targets in anticancer therapies. nih.gov A related compound, 2,9-di-sec-butyl-1,10-phenanthroline (B1254918), has demonstrated potent antitumor activity in preclinical studies, highlighting the potential of this class of molecules in developing new therapeutic agents. plos.org

Chemical and Physical Properties

Below is a summary of the key properties of this compound.

PropertyValue
CAS Number 85575-93-5 chemimpex.com
Molecular Formula C₂₀H₂₄N₂ chemimpex.com
Molecular Weight 292.43 g/mol chemimpex.com
Appearance White to orange to light green powder chemimpex.com
Melting Point 57 - 59 °C chemimpex.com
Purity ≥ 96% (HPLC) chemimpex.com

Research Applications Summary

The academic relevance of this compound spans several areas of advanced chemical research.

Research AreaApplication
Coordination Chemistry Ligand for stabilizing metal ions and enhancing reactivity in complexes. chemimpex.com
Analytical Chemistry Component in sensors and probes for selective metal ion detection. chemimpex.com
Materials Science Used in the synthesis of OLEDs and photovoltaic devices to improve efficiency. chemimpex.com
Biomedical Research Derivatives studied as G-quadruplex binders for potential anticancer therapies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2 B1253295 2,9-Dibutyl-1,10-phenanthroline CAS No. 85575-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dibutyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGGPELKXXFMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538988
Record name 2,9-Dibutyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85575-93-5
Record name 2,9-Dibutyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivative Functionalization of 2,9 Dibutyl 1,10 Phenanthroline

Established Synthetic Pathways for 2,9-Dibutyl-1,10-phenanthroline

The synthesis of 2,9-dialkyl-1,10-phenanthrolines, including the dibutyl derivative, is predominantly achieved through the addition of organometallic reagents to the 1,10-phenanthroline (B135089) core. These methods can be broadly categorized into multi-step and one-pot approaches.

Multi-Step Synthesis Approaches

A common and reliable multi-step synthesis involves the reaction of 1,10-phenanthroline with an organolithium reagent, such as n-butyllithium, followed by an oxidative rearomatization step. researchgate.net In this two-step process, the initial addition of butyllithium (B86547) to 1,10-phenanthroline results in the formation of a dihydro-phenanthroline intermediate. Subsequent treatment with an oxidizing agent, such as manganese dioxide, restores the aromaticity of the phenanthroline ring system to yield the desired this compound. researchgate.net

This approach allows for controlled, stepwise synthesis and purification of the intermediate, often leading to high purity of the final product. The general applicability of this method has been demonstrated for a variety of alkyl and aryl substituents. researchgate.net

One-Pot Synthesis Strategies

Building upon the multi-step approach, one-pot syntheses have been developed to improve efficiency and reduce reaction time. In such a strategy, both the nucleophilic addition of the organolithium reagent and the subsequent oxidation are carried out in the same reaction vessel without isolation of the intermediate. This approach has been reported for the synthesis of asymmetric 2,9-disubstituted 1,10-phenanthrolines and can be adapted for symmetric derivatives. researchgate.net The reaction of 1,10-phenanthroline with an excess of butyllithium, followed by in-situ oxidation, can provide a more streamlined route to this compound.

Functionalization Strategies for 1,10-Phenanthroline Core

Beyond the direct synthesis of this compound, a broader understanding of functionalization strategies for the 1,10-phenanthroline core is crucial for the development of novel ligands with tailored properties. These strategies often focus on achieving regioselectivity, particularly at the 2,9-positions.

Regioselective Substitution at 2,9-Positions

The introduction of substituents at the 2,9-positions of 1,10-phenanthroline is a primary strategy for modifying its coordinating ability. The nitrogen atoms in the phenanthroline ring activate the adjacent carbon atoms (C2 and C9) towards nucleophilic attack. This inherent reactivity allows for the regioselective introduction of a wide range of functional groups.

The reaction with organolithium reagents, as discussed for the synthesis of this compound, is a prime example of regioselective substitution at these positions. researchgate.net Similarly, other 2,9-disubstituted-1,10-phenanthroline derivatives have been synthesized for various applications, such as G-quadruplex binders. nih.govmdpi.com These syntheses often start from pre-functionalized 1,10-phenanthrolines, such as 2,9-dimethyl-1,10-phenanthroline, which can be further modified. researchgate.net For instance, 2,9-diacyl-1,10-phenanthrolines can be prepared by reacting a bis-amide derivative with organolithium reagents.

Table 1: Examples of Reagents for Regioselective Substitution at 2,9-Positions

Reagent ClassSpecific ExampleResulting Substituent
Organolithiumn-ButyllithiumButyl
OrganolithiumPhenyllithiumPhenyl
Grignard ReagentsMethylmagnesium bromideMethyl

Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds, including 1,10-phenanthroline. These methods avoid the need for pre-functionalized starting materials, offering more direct routes to substituted phenanthrolines.

A significant advancement in the direct functionalization of 1,10-phenanthroline is the development of metal-free dicarbamoylation reactions. These methods allow for the direct installation of amide functionalities at the 2,9-positions. This transformation is particularly noteworthy as it provides a streamlined route to ligands that are important for applications such as selective metal ion separation.

Table 2: Research Findings on Metal-Free Dicarbamoylation of 1,10-Phenanthroline

Study FocusKey Findings
Scope of AmidesThe methodology is applicable to a wide range of primary, secondary, and tertiary amides.
Reaction ConditionsThe reaction proceeds under mild, metal-free, and light-free conditions, often using an oxidant like ammonium (B1175870) persulfate.
EfficiencyThis direct C-H functionalization offers a more step-efficient synthesis compared to traditional multi-step approaches.
Introduction of Carboxylic Acid Moieties

The incorporation of carboxylic acid groups into the 1,10-phenanthroline framework is a key strategy for creating ligands with enhanced coordination capabilities and for facilitating further derivatization. A common precursor for this transformation is 2,9-dimethyl-1,10-phenanthroline (neocuproine).

One established method involves a two-step oxidation process. researchgate.net Initially, neocuproine (B1678164) is oxidized to 1,10-phenanthroline-2,9-dicarboxaldehyde. researchgate.net This is typically achieved using selenium dioxide in a dioxane/water mixture under reflux conditions. researchgate.netasianpubs.org The resulting dialdehyde (B1249045) can then be further oxidized to 1,10-phenanthroline-2,9-dicarboxylic acid. researchgate.net This second oxidation is often carried out using nitric acid. researchgate.net

An alternative route to the dicarboxylic acid derivative involves the hydrolysis of 2,9-bis(trichloromethyl)-1,10-phenanthroline using concentrated sulfuric acid. chemicalbook.com This method provides a high-yielding, one-step conversion to the desired product. chemicalbook.com

This compound itself can act as a nucleophilic catalyst in glycosylation reactions, facilitating the synthesis of α-glycosylated carboxylic acids. rsc.org In this process, the phenanthroline derivative displaces a bromide leaving group from a sugar electrophile, forming a phenanthrolinium intermediate. rsc.org Subsequent attack by a carboxylic acid yields the α-glycosylated product with high diastereoselectivity. rsc.org Computational studies suggest that the carbonyl oxygen of the carboxylic acid acts as the nucleophile, while the carboxylic acid's hydroxyl group forms a hydrogen bond with the C2-oxygen of the sugar, enhancing the reaction's selectivity. rsc.org

Derivatization with Thiosemicarbazone

Thiosemicarbazones are a class of compounds known for their metal-chelating properties and biological activities. asianpubs.org The derivatization of the 1,10-phenanthroline core with thiosemicarbazone moieties typically starts from 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168). asianpubs.orgmdpi.com

The synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) is achieved through the condensation reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with thiosemicarbazide. asianpubs.orgmdpi.com This reaction is generally performed in a suitable solvent such as methanol (B129727) or ethanol, often with a few drops of sulfuric acid as a catalyst, and heated to reflux. asianpubs.orgmdpi.com The resulting bis-(thiosemicarbazone) product precipitates from the solution upon cooling and can be isolated by filtration. mdpi.com

These thiosemicarbazone derivatives of 1,10-phenanthroline have been investigated for their potential as telomeric DNA binders. mdpi.comnih.gov

Synthesis of Halo- and Dihalo-1,10-phenanthrolines

Halogenated 1,10-phenanthrolines are valuable intermediates in the synthesis of more complex derivatives, often serving as precursors for cross-coupling reactions. rsc.org The synthesis of 2,9-dichloro-1,10-phenanthroline (B1330746) can be achieved through a multi-step process starting from 1,10-phenanthroline. researchgate.net This involves nucleophilic substitution and subsequent oxidation reactions. researchgate.net

A reported procedure involves the initial protection of 1,10-phenanthroline, followed by reactions that lead to the formation of the dichloro-substituted product. researchgate.net These halogenated phenanthrolines are key building blocks for creating sophisticated molecular architectures. researchgate.net For instance, they can be used in the synthesis of aza researchgate.nethelicenes via double amination and intramolecular couplings. researchgate.net

Analytical Characterization Techniques for Synthesized Compounds and Intermediates

The unambiguous identification and structural confirmation of newly synthesized this compound derivatives and their intermediates are paramount. A combination of spectroscopic and crystallographic techniques is routinely employed for this purpose.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of these compounds. 1H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity, and their spatial relationships. For instance, in the characterization of 1,10-phenanthroline-2,9-dicarboxylic acid, the proton NMR spectrum shows characteristic signals for the aromatic protons of the phenanthroline core. chemicalbook.com Similarly, for thiosemicarbazone derivatives, distinct signals for the protons of the phenanthroline backbone, the N=CH group, and the NH and NH2 groups of the thiosemicarbazone moiety are observed. researchgate.net 13C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. researchgate.netrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the synthesized molecules. asianpubs.orgmdpi.com Characteristic vibrational frequencies indicate the presence of specific bonds. For example, in thiosemicarbazone derivatives, the IR spectrum would show stretching vibrations for C=N, C=S, and N-H bonds. asianpubs.org For carboxylic acid derivatives, the spectrum would be characterized by the presence of a broad O-H stretching band and a strong C=O stretching band. IR spectroscopy has also been instrumental in studying metal complexes of phenanthroline derivatives. nih.govresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. asianpubs.org High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the synthesized compounds, which further validates their chemical formula. mdpi.comresearchgate.net

The following table summarizes the key spectroscopic data for a representative thiosemicarbazone derivative of 1,10-phenanthroline:

Spectroscopic TechniqueKey Findings for 2,2'-(1,10-Phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide)
1H NMR Signals corresponding to H-4,7, H-3,8, NH, and N=CH protons are observed. researchgate.net
13C NMR Resonances for C=S, C-2,9, C-10a,10b, CH=N, CH (C-4,7), C-4a,6a, CH (C-5,6), and CH (C-3,8) are identified. researchgate.net
HRMS (m/z) The calculated mass for [M + Na]+ was found to be in close agreement with the experimentally observed value. researchgate.net

X-ray Diffraction Studies for Structural Elucidation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.

For example, single-crystal X-ray diffraction has been used to determine the structures of various metal complexes of substituted phenanthrolines, providing insights into the coordination geometry around the metal center. researchgate.netumn.edunih.gov In the case of [copper(I)(2,9-di-tert-butylphenanthroline)2]+, X-ray analysis revealed the coordination geometry of the copper(I) ion. researchgate.net Similarly, the structures of iridium complexes with 2,9-dimethyl-1,10-phenanthroline have been elucidated, showing the steric effects of the methyl groups on the metal-ligand bond lengths. nih.gov

X-ray diffraction studies have also been crucial in understanding the supramolecular architecture of phenanthroline derivatives, revealing details about π-π stacking interactions and hydrogen bonding networks that govern the crystal packing. umn.eduresearchgate.net

The following table presents a selection of compounds related to 2,9-disubstituted-1,10-phenanthrolines that have been characterized by X-ray diffraction:

CompoundKey Structural Insights from X-ray Diffraction
[Copper(I)(2,9-di-tert-butylphenanthroline)2]+Elucidation of the tetrahedral coordination geometry around the copper(I) center. researchgate.net
[Ir(C14H12N2)(C11H8N)2]PF6Revealed Ir-N(phenanthroline) bond lengths indicative of steric effects from the 2,9-dimethyl groups and showed offset parallel intermolecular π-π interactions. nih.gov
Dichlorido(2-phenyl-1,10-phenanthroline-κ2 N,N')copper(II)The Cu(II) center adopts a tetrahedrally distorted square-planar geometry. umn.edunih.gov

Coordination Chemistry of 2,9 Dibutyl 1,10 Phenanthroline Based Ligands

Fundamental Principles of Chelation by 2,9-Dibutyl-1,10-phenanthroline

The compound this compound is a specialized derivative of 1,10-phenanthroline (B135089), a well-known heterocyclic organic compound. Its utility in coordination chemistry stems from its nature as a bidentate chelating agent, meaning it can form two bonds with a central metal ion. wikipedia.org This chelation is facilitated by the two nitrogen atoms positioned within its rigid, planar phenanthroline backbone, which are pre-organized for effective coordination. wikipedia.orguncw.edu

Chelating Properties and Ligand Design

As a chelating agent, this compound forms stable complexes with a variety of transition metals. chemimpex.com The design of this ligand, with bulky butyl groups at the 2 and 9 positions, is intentional. These substituents are located adjacent to the nitrogen donor atoms, providing steric hindrance that can be leveraged to control the coordination geometry and stability of the resulting metal complexes. wikipedia.orgresearchgate.net This strategic placement makes it a valuable component in the development of sensors and catalysts. chemimpex.com The rigid framework of the phenanthroline moiety ensures that the nitrogen donors are held in a fixed orientation, which is advantageous for selective metal ion binding. uncw.edu Ligands like this, which are conformationally restricted for specific metal ion targeting, are considered to be highly preorganized. uncw.edu

Steric and Electronic Effects of 2,9-Dibutyl Substitution on Coordination

The introduction of butyl groups at the 2 and 9 positions of the 1,10-phenanthroline core has profound steric and electronic consequences on its coordination behavior.

Steric Effects: The primary influence of the 2,9-dibutyl groups is steric hindrance. These bulky substituents prevent the formation of certain geometries that would be common with the unsubstituted phenanthroline. For instance, in the case of copper(I), which typically prefers a tetrahedral coordination environment, the bulky groups on two such ligands in a [CuL₂]⁺ complex force a significant distortion from a planar structure. nih.gov This steric clash inhibits the flattening of the complex that often occurs in the excited state, which in turn influences the complex's photophysical properties. nih.govacs.org The steric bulk can also limit the number of ligands that can coordinate to a metal center. wikipedia.org

Complexation with Transition Metal Ions

The unique features of this compound make it a particularly interesting ligand for complexation with transition metal ions, most notably copper(I).

Copper(I) Complexes

Copper(I) complexes with phenanthroline-based ligands have been extensively studied for their rich photophysical and electrochemical properties. nih.gov The 2,9-dibutyl derivative is no exception, forming well-defined complexes that showcase the interplay between the ligand's structure and the metal center's properties.

The typical complex formed is of the type [Cu(2,9-dibutylphen)₂]⁺. In its ground state, the Cu(I) ion has a 3d¹⁰ electronic configuration, which favors a tetrahedral coordination geometry. nih.gov The steric repulsion between the butyl groups on the two opposing ligands in [Cu(2,9-dibutylphen)₂]⁺ enforces a pseudo-tetrahedral geometry. nih.gov This is characterized by the dihedral angle between the planes of the two phenanthroline ligands. For the perchlorate (B79767) salt, Cu(2,9-dibutylphen)₂, this angle is a significant 87°, indicating a highly rigid and distorted tetrahedral structure. nih.gov This is in stark contrast to the complex with unsubstituted phenanthroline, [Cu(phen)₂]⁺, which exhibits a much flatter geometry due to intermolecular packing forces. nih.gov

ComplexDihedral Angle Between Ligands (°)Coordination Geometry
[Cu(2,9-dibutylphen)₂]⁺87Distorted Tetrahedral
[Cu(phen)₂]⁺46Flattened Tetrahedral

Data sourced from crystallographic studies of the respective complexes. nih.gov

The electronic properties of [Cu(2,9-dibutylphen)₂]⁺ and similar complexes are dominated by metal-to-ligand charge-transfer (MLCT) transitions. nih.govacs.org Upon absorption of visible light, an electron is promoted from a d-orbital of the copper(I) center to a π* orbital of one of the phenanthroline ligands. acs.org This process transiently oxidizes the metal center to copper(II) ([CuII(L•⁻)L]⁺). acs.org

For many copper(I) diimine complexes, this photoexcitation leads to a significant geometric rearrangement from tetrahedral towards a more square planar geometry preferred by the newly formed d⁹ Cu(II) center. acs.org However, the bulky 2,9-dibutyl groups on the phenanthroline ligands create a significant energy barrier to this flattening distortion. nih.gov By preventing this structural change, the ligand helps to minimize non-radiative decay pathways from the excited state. This generally leads to enhanced luminescence quantum yields and longer excited-state lifetimes compared to complexes with less sterically hindered ligands like unsubstituted 1,10-phenanthroline, which is not luminescent at room temperature. acs.org The steric strain imposed by the butyl groups is therefore a key design element for creating robust and efficient copper(I)-based photosensitizers. acs.org

Complex FeatureDescriptionConsequence of 2,9-Dibutyl Substitution
Ground StateCu(I), 3d¹⁰, pseudo-tetrahedral geometrySteric bulk enforces tetrahedral geometry.
AbsorptionMetal-to-Ligand Charge Transfer (MLCT) in the visible regionTypical for copper(I) diimine complexes. nih.gov
Excited StateFormally [CuII(L•⁻)L]⁺, which favors a planar geometryThe butyl groups create a high energy barrier to flattening. nih.govacs.org
LuminescenceEmission from the MLCT excited stateInhibition of geometric relaxation reduces non-radiative decay, often leading to higher quantum yields and longer lifetimes. acs.org
Photoluminescence and Luminescence Quantum Yield

The introduction of bulky alkyl groups at the 2,9-positions of the 1,10-phenanthroline ligand is a key strategy to enhance the luminescence of its copper(I) complexes. These substituents force a distorted tetrahedral geometry around the Cu(I) center and hinder the flattening distortion that typically occurs in the metal-to-ligand charge-transfer (MLCT) excited state, a process that leads to non-radiative decay. acs.org This steric hindrance effectively reduces the quenching of the excited state, leading to higher photoluminescence quantum yields (Φ) and longer excited-state lifetimes (τ). acs.org

While a specific complex, Cu(2,9-dibutylphen)₂, has been noted in the literature, detailed photophysical data are more readily available for its close and highly hindered analogue, bis(2,9-di-tert-butyl-1,10-phenanthroline)copper(I), or [Cu(dtbp)₂]⁺. nih.govacs.org This complex exhibits one of the highest quantum yields and longest MLCT emission lifetimes reported for any [Cu(R₂phen)₂]⁺ type complex. nih.gov The steric strain imposed by the t-butyl groups is credited with producing these unique photophysical properties, making the complex a potent photoreductant in its excited state. nih.gov The properties of [Cu(dtbp)₂]⁺ are often used as a benchmark for understanding sterically protected copper photosensitizers.

Table 1: Photophysical Properties of a Homoleptic Copper(I) Complex with a Sterically Hindered Phenanthroline Ligand

Complex λ_abs (nm) ε (L M⁻¹ cm⁻¹) λ_emission (nm) Quantum Yield (Φ) Lifetime (τ, ns) Source

Note: Data presented is for the 2,9-di-tert-butyl-1,10-phenanthroline (B14413004) (dtbp) analogue.

Further studies on other bulky analogues, such as [Cu(dchtmp)₂]PF₆ (where dchtmp is 2,9-dicyclohexyl-3,4,7,8-tetramethyl-1,10-phenanthroline), confirm this trend, yielding impressive photophysical metrics even in coordinating solvents. osti.gov

Copper(II) Complexes

Mixed Ligand Coordination and DNA Interactions

Specific research on mixed-ligand copper(II) complexes involving this compound is not extensively documented. However, studies on the closely related 2,9-dimethyl-1,10-phenanthroline (dmp) provide significant insights into how such complexes interact with DNA. A series of mononuclear mixed-ligand copper(II) complexes with the general formula Cu(L)(dmp)₂ have been synthesized and characterized, where L is a primary tridentate 3N ligand. nih.gov

Table 2: Relative DNA Binding Affinity of Cu(L)(dmp)₂ Complexes

Primary Ligand (L) Complex Relative DNA Binding Affinity Source
Diethylenetriamine (L1) 1 Highest nih.gov
N-methyl-N'-(pyrid-2-yl-methyl)ethylenediamine (L2) 2 > 3, 4 nih.gov
Di(2-picolyl)amine (L3) 3 < 1, 2 nih.gov

Note: Data presented is for the 2,9-dimethyl-1,10-phenanthroline (dmp) analogue. The binding affinity varies as 1 > 2 > 3 > 4.

Given that the dibutyl groups on the target ligand are significantly bulkier than the methyl groups on dmp, it is expected that they would impose greater steric constraints, potentially influencing the mode and affinity of DNA binding in similar mixed-ligand architectures.

Iridium(III) Complexes

The functionalization of 1,10-phenanthroline with bulky, lipophilic chains is a strategy employed to improve the solubility and modify the photophysical properties of its Iridium(III) complexes. While specific studies on Ir(III) complexes with this compound are not detailed in the literature, research on phenanthrolines decorated with other branched alkyl chains provides relevant insights. whiterose.ac.uk

For example, heteroleptic Iridium(III) complexes have been prepared in excellent yields (86–98%) using phenanthroline ligands functionalized with various lipophilic groups. These complexes exhibit strong yellow emission, with photoluminescence quantum yields reaching up to 7%, and display large Stokes shifts. whiterose.ac.uk The bulky, non-conjugated chains are designed to increase solubility by disrupting intermolecular π-π stacking, a common issue with planar phenanthroline molecules. whiterose.ac.uk This body of work underscores the utility of attaching alkyl groups, such as dibutyl, to the phenanthroline scaffold to create highly luminescent and solution-processable Iridium(III) materials. whiterose.ac.uk

Complexation with f-Block Elements

Lanthanide(III) Ion Complexation (e.g., Eu(III))

The coordination of simple bidentate ligands like this compound with lanthanide(III) ions is not extensively reported, as these ligands alone typically cannot satisfy the high coordination number (usually 8-10) of Ln(III) ions. Consequently, research has focused on more elaborate phenanthroline-based ligands that are pre-organized for lanthanide complexation, particularly those functionalized at the 2,9-positions to create tetradentate or multidentate coordinating pockets.

Binding Affinity and Stoichiometry

Significant research has been conducted on 2,9-diamide-1,10-phenanthroline derivatives for the selective separation of trivalent actinides from lanthanides. These ligands act as tetradentate N,N,O,O donors. Spectroscopic studies on a hydrophilic disulfonated N,N'-diphenyl-2,9-diamide-1,10-phenanthroline (DS-Ph-DAPhen) ligand revealed its complexation behavior with Europium(III) in aqueous solution. nih.gov

The results from UV-vis titration and electrospray ionization mass spectrometry indicated that Eu(III) ions form both 1:1 and 1:2 (metal:ligand) complexes with the DS-Ph-DAPhen ligand. nih.gov Theoretical calculations suggest that the enhanced selectivity of such ligands for Am(III) over Eu(III) stems from a greater degree of covalent character in the Am-N bonds compared to the Eu-N bonds. nih.gov These findings on structurally related tetradentate ligands provide a framework for understanding the potential stoichiometry and binding characteristics should this compound be incorporated into more complex, multidentate structures for lanthanide coordination.

Hydration Numbers and Coordination Environment

The coordination of lanthanide ions with 2,9-disubstituted-1,10-phenanthroline-based ligands in aqueous solutions involves significant changes in the metal ion's hydration sphere. Time-Resolved Laser-Induced Fluorescence (TRLIF) spectroscopy is a powerful tool for probing the coordination environment of fluorescent lanthanide ions, such as Europium(III), by measuring the number of water molecules (hydration number, NH₂O) remaining in the first coordination sphere upon complexation.

Studies on derivatives of 1,10-phenanthroline-2,9-dicarboxamide (B1246272), specifically the N,N'-dibutyl-N,N'-dibutyl-2,9-diamide-1,10-phenanthroline (But-But-DAPhen) ligand, have provided detailed insights into this process. Upon complexation with Eu(III), a dramatic reduction in the hydration number is observed. nih.gov The fluorescence decay results indicate that the hydration number of the aqueous Eu(III) ion, which is typically 9, is reduced to 1 after forming a complex with two molecules of the But-But-DAPhen ligand. nih.gov This substantial dehydration is a direct consequence of the ligand's coordination. The formation of a 1:2 Eu(III)-ligand species means that eight water molecules are displaced from the inner coordination sphere by the eight donor atoms (four nitrogen and four oxygen atoms) of the two tetradentate ligands. nih.gov This leaves only a single water molecule coordinated to the central metal ion, indicating a highly stable and well-shielded complex.

Table 1: Hydration Numbers of Eu(III) Before and After Complexation with a this compound Derivative

SpeciesHydration Number (NH₂O)Method
Aqueous Eu(III) ion (Eu3+(aq))9TRLIF
[Eu(But-But-DAPhen)2]3+ complex1TRLIF

Data sourced from studies on N,N'-dibutyl-N,N'-dibutyl-2,9-diamide-1,10-phenanthroline. nih.gov

Spectroscopic Investigations of Complexation (ESI-MS, TRLIF)

The stoichiometry and stability of complexes formed between lanthanide ions and this compound-based ligands have been extensively studied using a combination of spectroscopic techniques, primarily Electrospray Ionization Mass Spectrometry (ESI-MS) and Time-Resolved Laser-Induced Fluorescence (TRLIF).

ESI-MS is particularly effective for identifying the species present in solution. For the complexation of Eu(III) with 1,10-phenanthroline-2,9-dicarboxamide (PDAM) derivatives, including the dibutyl variant (But-But-DAPhen), ESI-MS results have shown that the dominant species in solution is the 1:2 metal-to-ligand complex, [Eu(L)2]3+. nih.gov Collision-induced dissociation (CID) experiments performed within the mass spectrometer further confirmed the strong coordination between the ligand and the Eu(III) ion, as the coordination moieties remained intact during the fragmentation process. nih.gov

TRLIF titration experiments complement the ESI-MS data. By monitoring the fluorescence lifetime and intensity of Eu(III) as a function of ligand concentration, the formation of the complex can be followed. These titrations have also confirmed that the 1:2 Eu(III)-ligand species is the predominant complex formed in solution for these types of ligands. nih.gov The significant change in the fluorescence properties upon complexation, particularly the decrease in the hydration number from 9 to 1 as determined by TRLIF, provides strong evidence for the formation of the stable [Eu(L)2]3+ complex where the metal ion is effectively wrapped by the two tetradentate ligands. nih.gov

Actinide(III) Ion Complexation

Ligands based on the 1,10-phenanthroline scaffold have demonstrated a significant ability to selectively complex trivalent actinide ions (An(III)) over trivalent lanthanide ions (Ln(III)), a crucial requirement for the partitioning and transmutation strategy in advanced nuclear fuel cycles.

Selective Separation Mechanisms

The selectivity of 2,9-disubstituted-1,10-phenanthroline ligands for actinides(III) over lanthanides(III) stems from the subtle differences in their electronic structures and bonding characteristics. Trivalent actinides have a greater tendency to form more covalent bonds compared to the predominantly ionic interactions of lanthanides. researchgate.net The 1,10-phenanthroline framework contains "soft" nitrogen donor atoms which can engage in stronger covalent-type interactions with the "softer" actinide ions.

Theoretical studies based on Density Functional Theory (DFT) have been instrumental in elucidating this selectivity. For 1,10-phenanthroline-2,9-dicarboxamide ligands, a concept termed "intra-ligand synergism" has been proposed. nih.govnih.gov This concept suggests that the presence of the soft nitrogen donors in the phenanthroline moiety enhances the ability of the hard oxygen donor atoms of the amide groups to preferentially bind with An(III) ions over Ln(III) ions. nih.govnih.gov This leads to a higher complexation energy for the actinide complexes. nih.gov DFT calculations have shown that Am-N bonds in complexes with phenanthroline-based ligands possess a higher degree of covalency than the corresponding Eu-N bonds. researchgate.net This increased covalency is a key driving force for the selective extraction of Am(III) over Eu(III). researchgate.net Experimentally, a separation factor for Am(III) over Eu(III) of approximately 51 was achieved using a 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline ligand, validating the theoretical predictions. nih.gov

Coordination Mode Analysis

The coordination of this compound and its derivatives with actinide(III) ions typically involves the ligand acting in a tetradentate fashion. The metal ion is bound by the two nitrogen atoms of the phenanthroline ring and the two oxygen atoms of the amide or carboxylate groups at the 2 and 9 positions. researchgate.net

DFT calculations provide detailed insights into the structural parameters of these complexes. Studies on related 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) ligands show that the Am-N bond lengths are often comparable to, or even shorter than, the Eu-N bond lengths, despite the larger ionic radius of Am(III) compared to Eu(III). researchgate.net This bond shortening is another indicator of the stronger, more covalent nature of the Am-N interaction. researchgate.net In contrast, analysis of phenanthroline-based ligands with both nitrogen and oxygen donors suggests that the M-O bonds are generally stronger than the M-N bonds for both actinides and lanthanides. bohrium.com The selectivity arises from the subtle electronic differences in these interactions. Charge decomposition analysis reveals a greater charge transfer from the ligand to the Am(III) center compared to the Eu(III) center, indicating a stronger donor-acceptor interaction in the actinide complexes. bohrium.comnih.gov

Table 2: Comparison of Calculated Metal-Ligand Bond Lengths (Å) in Am(III) and Eu(III) Complexes with Phenanthroline-Based Ligands

Complex TypeMetal-N (phen) Bond Length (Å)Metal-N (other) Bond Length (Å)Metal-O Bond Length (Å)Reference
[Am(BTPhen)(NO3)3]~2.63~2.55- researchgate.net
[Eu(BTPhen)(NO3)3]~2.64~2.57- researchgate.net
[Am(ETDP3)(NO3)3]2.652-2.502 bohrium.com
[Eu(ETDP3)(NO3)3]2.644-2.493 bohrium.com

Data from DFT calculations on related phenanthroline ligands. BTPhen = 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline; ETDP3 = a diphenol-substituted N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline. researchgate.netbohrium.com

Catalytic Applications of 2,9 Dibutyl 1,10 Phenanthroline Derivatives

Role of Phenanthroline Ligands in Catalysis

1,10-Phenanthroline (B135089) (phen) and its derivatives are cornerstone ligands in coordination chemistry and catalysis. researchgate.netacs.org Their rigid, planar polyaromatic structure and strong N,N-chelating ability allow them to form stable five-membered ring complexes with a wide range of transition metal ions. researchgate.netacs.org This stability is crucial in homogeneous catalysis, where phenanthroline-metal complexes can act as robust and efficient catalysts. alfachemic.com The versatility of the phenanthroline scaffold, which allows for functionalization at eight different positions, enables the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes. acs.org

Phenanthrolines are excellent electron acceptors and exhibit strong coordination with transition metals, particularly those in low-valent states. alfachemic.com This property is vital for many catalytic cycles that involve redox changes at the metal center. The introduction of phenanthroline ligands can increase the stability of a complex, and by modifying the substituents on the phenanthroline ring, novel materials with unique catalytic, electrochemical, and photochemical properties can be developed. alfachemic.com For instance, stable complexes of phenanthroline derivatives with transition metals are utilized as electrocatalysts in energy-related processes like the oxygen reduction reaction (ORR) and carbon dioxide reduction. researchgate.net Furthermore, the specific structure of phenanthroline ligands makes their complexes suitable for applications in photocatalysis, owing to their good photothermal stability and ability to form strong metal-to-ligand charge transfer (MLCT) transition states upon light absorption. alfachemic.comchemicalbook.com

Organocatalysis with 2,9-Dibutyl-1,10-phenanthroline

While widely known for their role as ligands in metal catalysis, phenanthroline derivatives can also function as potent organocatalysts. Recent studies have demonstrated that commercially available and readily accessible phenanthrolines can catalyze stereoselective reactions, such as the addition of alcohol nucleophiles to glycosyl bromide donors. researchgate.net This catalytic activity relies on the nucleophilicity of the phenanthroline nitrogen atoms. The compound can act as a nucleophilic catalyst, promoting reactions through a double SN2 mechanism. researchgate.netnih.govwayne.edu This approach has been successfully applied to the synthesis of challenging 1,2-cis glycosides. researchgate.netwayne.edu

Glycosylation Reactions

This compound has emerged as a particularly effective organocatalyst for promoting challenging glycosylation reactions, specifically for the stereoselective synthesis of α-glycosylated carboxylic acids. rsc.orgresearchgate.netrsc.org This methodology addresses the difficulty in controlling stereoselectivity at the anomeric carbon, a persistent challenge in carbohydrate synthesis. researchgate.net

A mild and operationally simple protocol has been developed for the synthesis of a wide array of α-glycosylated carboxylic acids using this compound as a nucleophilic catalyst. rsc.orgrsc.org This method facilitates the coupling of both aliphatic and aromatic carboxylic acids with glycosyl bromide donors, achieving good yields and high diastereoselectivity. rsc.org

The reaction's success is influenced by the properties of the carboxylic acid, with those having a pKa between 4 and 5 providing high selectivity. rsc.orgrsc.org The use of this compound catalyst (referred to as C6 in some studies) has proven effective in synthesizing various α-glycosyl esters with excellent α:β ratios. researchgate.net For example, the reaction of various carboxylic acids with glucosyl bromide in the presence of the catalyst consistently yields products with α:β ratios of 17:1 to >20:1. researchgate.net

Table 1: Synthesis of α-Glycosylated Carboxylic Acids using this compound Catalyst researchgate.net
Carboxylic Acid NucleophileProductYield (%)α:β Ratio
Acetic acidα-acetylglucosaminide85 (NMR Yield)19:1
Phenylacetic acid-9217:1
(4-Methoxyphenyl)acetic acid-8818:1
(4-Nitrophenyl)acetic acid-74>20:1
Benzoic acid-81>20:1

Reaction conditions typically involve the glycosyl bromide, the carboxylic acid, and a catalytic amount (e.g., 7.5 mol%) of this compound. researchgate.net

Mechanistic studies, including Density Functional Theory (DFT) computations, have provided significant insight into how this compound catalyzes the stereoselective formation of α-glycosylated carboxylic acids. rsc.orgrsc.org The catalyst operates by first displacing the bromide leaving group from the activated sugar electrophile (glycosyl bromide) in a nucleophilic substitution reaction. rsc.orgrsc.org This step forms a key phenanthrolinium ion intermediate. rsc.orgresearchgate.netrsc.org

The reaction proceeds via a double SN2 mechanism. researchgate.net The phenanthroline catalyst attacks the α-glycosyl bromide, leading to the formation of a β-phenanthrolinium ion intermediate (Int1). rsc.org This intermediate is more stable than the corresponding α-phenanthrolinium ion intermediate (Int1'), which is higher in energy. rsc.org The subsequent attack by the carboxylic acid on the more reactive β-intermediate occurs from the α-face, leading to the stereoselective formation of the α-glycosylated carboxylic acid product. rsc.orgrsc.org

A critical factor in the selectivity is a strong hydrogen bond formed between the hydroxyl group of the carboxylic acid and the C2-oxygen of the sugar moiety. rsc.orgrsc.org Computational studies reveal that this hydrogen bond (measured at a short 1.65 Å) increases the nucleophilicity of the carbonyl oxygen of the carboxylic acid, which then attacks the anomeric carbon. rsc.org This interaction is crucial for the selectivity-determining step and explains the high α-selectivity observed. rsc.org

Metal-Catalyzed Transformations Utilizing 2,9-Phenanthroline Ligands

The steric bulk provided by substituents at the 2 and 9 positions of the phenanthroline ring significantly influences the coordination chemistry and catalytic activity of its metal complexes. nih.gov 2,9-disubstituted phenanthroline ligands, such as this compound, are used to create specific coordination environments around a metal center, which can enhance stability, control reactivity, and influence the mechanism of catalytic transformations. nih.govchemimpex.com These ligands are integral in developing catalysts for a range of reactions, including hydrosilylation and photocatalysis. proquest.comnih.gov

Applications in Materials Science and Engineering

Integration into Advanced Functional Materials

2,9-Dibutyl-1,10-phenanthroline is utilized in the synthesis of advanced materials, where it can be incorporated into polymer matrices. nih.govchemimpex.com This integration can enhance the properties of the host materials, such as improving thermal stability and mechanical strength. nih.govchemimpex.com As an effective ligand, it forms stable complexes with a variety of transition metals, a property that is beneficial in the development of specialized materials like sensors and catalysts. chemimpex.com The butyl groups at the 2 and 9 positions of the phenanthroline core provide steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes, which is a key aspect in the design of functional materials.

Role in Optoelectronic Devices

The favorable electronic properties of this compound contribute to improved efficiency and performance in optoelectronic technologies. nih.govchemimpex.com

In the field of Organic Light-Emitting Diodes (OLEDs), phenanthroline derivatives are recognized for their potential to enhance device performance. While specific data on this compound's direct application as an emitter is not extensively detailed in available research, the broader class of phenanthroline compounds is employed in the fabrication of OLEDs. nih.govchemimpex.com These compounds can serve as electron transport materials or as hosts for emissive dopants. The function of these materials is crucial for balancing charge injection and transport within the OLED stack, which directly impacts the device's efficiency and operational stability. The presence of bulky substituents like the butyl groups can influence the morphological stability of thin films, a critical factor for the longevity of OLED devices.

Table 1: Performance of an OLED Device Using a Phenanthroline Derivative Emitter
PropertyValue
Maximum Luminous Efficiency1.45 cd/A
Maximum Power Efficiency1.52 lm/W
Maximum External Quantum Efficiency0.99%
CIE (x,y) Coordinates(0.16, 0.14) at 8.0 V

Note: This data is for an OLED using 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1-phenyl-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthroline as the blue emitter and serves as an example of the application of phenanthroline derivatives in OLEDs.

In the context of photovoltaic devices, particularly organic solar cells (OSCs), phenanthroline and its derivatives have been effectively used as cathode interfacial layers (CILs). These layers play a critical role in improving device efficiency and stability. While research on this compound in this specific application is emerging, studies on similar phenanthroline-based materials demonstrate their utility. For instance, the introduction of phenanthroline-based CILs has been shown to increase the power conversion efficiency (PCE) of OSCs significantly. In one study, the PCE of a device improved from 5.56% to 8.58% with the inclusion of a water-soluble phenanthroline derivative as the CIL. This enhancement is attributed to a smoother interface between the active layer and the cathode, which facilitates better electron extraction and transport.

Table 2: Impact of Phenanthroline-Based CIL on Organic Solar Cell Performance
ParameterWithout CILWith Phen-2 CIL
Open-Circuit Voltage (VOC)0.73 V0.79 V
Fill Factor (FF)52.49%67.17%
Power Conversion Efficiency (PCE)5.56%8.58%

Note: The data presented is for a device using disodium 4,7-diphenyl-1,10-phenanthroline-4′,4″-disulfonate (Phen-2) as the CIL and illustrates the potential of phenanthroline derivatives in enhancing photovoltaic performance.

Supramolecular Chemistry and Self-Assembly

The steric hindrance provided by the butyl groups at the 2 and 9 positions of the phenanthroline ring can play a critical role in the construction of chiral and helical supramolecular structures. When 2,9-disubstituted phenanthroline ligands coordinate with metal ions, the bulky substituents prevent the formation of planar complexes. This steric clash forces a distortion in the coordination geometry, which can lead to the formation of non-planar, helical structures. While direct observation of helical structures formed specifically from this compound is not extensively documented in the reviewed literature, the principle is well-established for analogous 2,9-disubstituted phenanthroline systems. The twisting of the phenanthroline ligands around the metal center can induce a specific handedness (P- or M-helicity) in the resulting supramolecular complex. This controlled formation of helical architectures is of significant interest for applications in asymmetric catalysis, chiroptical materials, and molecular recognition. The study of nickel(II) complexes with 2,9-disubstituted phenanthrolines, for instance, reveals that the substitution pattern dictates the monomeric or dimeric nature of the complexes in the solid state, which is a direct consequence of the steric environment around the metal center. nih.gov

Applications in Analytical Chemistry and Chemical Sensing

Development of Chemosensors for Metal Ions

The core of 2,9-Dibutyl-1,10-phenanthroline's utility in metal ion sensing lies in its bidentate N,N-chelating nature, a characteristic feature of the 1,10-phenanthroline (B135089) framework. The presence of dibutyl groups at the 2 and 9 positions enhances its lipophilicity and influences its conformational flexibility and the stability of its metal complexes, which can be exploited for selective ion recognition. chemimpex.com This compound serves as a versatile ligand in coordination complexes, enhancing the stability and reactivity of metal ions. chemimpex.com

Detection and Quantification of Specific Metal Ions

Research has demonstrated the efficacy of this compound as a key component in chemosensors for various metal ions. It is particularly noted for its role in the development of sensors and probes for detecting metal ions, offering a reliable method for quality control and environmental monitoring. chemimpex.com

A significant application of this compound is in the selective sensing of lithium ions (Li⁺). researchgate.netresearchgate.net It has been identified as an excellent Li⁺-sensing agent for both ion-selective electrodes (ISEs) and fluorometry. researchgate.netresearchgate.netmdpi.com PVC membranes incorporating this compound have demonstrated high selectivity for Li⁺ over other common alkali and alkaline earth metal ions such as sodium (Na⁺), potassium (K⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). This high selectivity is crucial for accurately measuring lithium concentrations in complex matrices.

Beyond lithium, derivatives of 1,10-phenanthroline have been explored for the detection of other metal ions. For instance, a dibenzo[b,j] chemimpex.comscispace.comphenanthroline scaffold has been utilized as a colorimetric sensor for copper ions (Cu²⁺), exhibiting a distinct color change from yellow to purple upon complexation. mdpi.com While not specifically this compound, this highlights the broader potential of the phenanthroline framework in metal ion sensing.

The table below summarizes the selectivity of this compound-based sensors for various metal ions as reported in the literature.

Target IonSensing MethodObserved Selectivity
Li⁺Ion-Selective Electrode (ISE)High selectivity over Na⁺, K⁺, Mg²⁺, Ca²⁺.
Li⁺FluorometryExcellent sensing agent. researchgate.netresearchgate.netmdpi.com
Li⁺Synergistic Solvent ExtractionHigh selectivity over Na⁺, K⁺, Mg²⁺, Ca²⁺. rsc.org

Environmental Monitoring Applications

The ability of this compound to selectively bind to specific metal ions makes it a valuable tool for environmental monitoring. chemimpex.com It can be employed to detect and quantify heavy metals in water and soil samples. chemimpex.com

A prominent environmental application is in the direct extraction of lithium from natural and geothermal brines. rsc.org A synergistic solvent extraction system using this compound as a lithium-selective ligand has been developed. rsc.org This system facilitates the transfer of lithium ions from the aqueous brine to an organic phase, allowing for their separation from other more abundant metals. rsc.org This is particularly important for the sustainable sourcing of lithium, a critical component in batteries for electric vehicles and electronic devices. In a synthetic geothermal brine, this system achieved a 68% extraction of lithium in a single stage with high separation factors over sodium, potassium, magnesium, and calcium. rsc.org

Chemosensors for Anions

While the application of this compound in cation sensing is well-documented, its use in the development of chemosensors for anions is less specific in the available literature. However, the broader class of 1,10-phenanthroline derivatives has shown potential in anion recognition.

Some studies have investigated various 2,9-disubstituted-1,10-phenanthrolines as materials for nitrate-sensing devices. electrochem.jp Additionally, 1,10-phenanthroline functionalized mesoporous carbon has been shown to act as an effective anion exchange material under acidic conditions, with an affinity for transition metal anions like tetrachloropalladate(II) (PdCl₄²⁻) and vanadate (B1173111) (H₂VO₄⁻). science.gov These findings suggest a potential for developing anion-selective chemosensors based on the this compound scaffold, although specific research in this area is not extensively reported. The principle often relies on the interaction of the anion with a metal center complexed by the phenanthroline ligand or through hydrogen bonding interactions with functional groups attached to the phenanthroline core.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Coordination and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the coordination chemistry and reactivity of 2,9-dialkyl-1,10-phenanthroline derivatives. These computational methods allow for a detailed examination of electronic structures, reaction pathways, and the energetics of metal complex formation, offering explanations for experimentally observed phenomena.

Electronic Structure Analysis

The primary focus of these analyses is often on the Metal-to-Ligand Charge Transfer (MLCT) states, which are fundamental to the photophysical properties of these compounds. acs.orgacs.org Upon photoexcitation, an electron is transferred from the metal center to the ligand's π* orbitals. The nature of the substituents at the 2 and 9 positions significantly influences the energy of the frontier molecular orbitals (HOMO and LUMO) and the dynamics of the excited state. For instance, increasing the steric bulk of the alkyl groups generally elevates the energy of the excited state, which can enhance its reactivity and lead to longer luminescence lifetimes. acs.orgresearchgate.net

DFT and its time-dependent extension (TD-DFT) are used to rationalize experimental absorption spectra and the nature of emitting states. science.gov For a series of copper(I) complexes, calculations have shown that the Highest Occupied Molecular Orbital (HOMO) is typically a mix of copper d-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is located on the phenanthroline ligand's π-system. The energy gap between these orbitals dictates the absorption and emission properties of the complex. acs.orgrsc.org

Table 1: DFT-Calculated Properties of Copper(I) Complexes with 2,9-Disubstituted Phenanthroline Ligands
Complex LigandProperty InvestigatedKey FindingReference
2,9-dimethyl-1,10-phenanthrolineElectronic StructureCalculations reveal a flattened geometry in the MLCT excited state due to the Jahn-Teller effect. acs.org
2,9-di-tert-butyl-1,10-phenanthroline (B14413004)Complexation EnergyThe calculated Gibbs free energy (ΔG) of complexation for the second ligand is significantly lower (-19.8 kcal/mol) compared to less bulky analogs, explaining its relative instability. mdpi.com
General 2,9-dialkyl-phenanthrolinesMLCT Excited StatesIncreasing steric bulk raises the excited-state energy, leading to longer lifetimes and higher quantum yields. acs.orgnih.gov
2,9-dibutyl-1,10-phenanthrolinePhotophysical PropertiesDFT rationalized the sluggish intersystem crossing based on analysis of spin-orbit coupling between MLCT states. acs.org

Reaction Mechanism Elucidation

Computational studies, particularly using DFT, have been instrumental in elucidating the reaction mechanisms involving 2,9-dialkyl-1,10-phenanthroline complexes. For example, the steric hindrance imposed by bulky substituents like tert-butyl groups in [Cu(dtbp)₂]⁺ enables unusual ligand replacement reactions. DFT calculations can model the energy landscape of these reactions, showing how a solvent molecule or another ligand can displace one of the bulky phenanthroline ligands. mdpi.com

Furthermore, theoretical investigations can shed light on complex photochemical processes. In some cases, DFT calculations have been compared with higher-level multireference ab initio methods to understand reaction pathways. For instance, in a study on a related nickel photoredox catalyst, DFT and multireference methods gave different results for a bond dissociation energy barrier, highlighting the importance of choosing appropriate computational methods to accurately describe a proposed reaction mechanism. proquest.com This comparative approach ensures a more robust understanding of the underlying mechanics of a reaction, such as whether it proceeds through a thermally assisted process or via intersystem crossing from an excited state. proquest.com

Prediction of Coordination Geometries and Energies

A significant application of DFT is the prediction of the three-dimensional structures and coordination energies of metal complexes. For copper(I) complexes of 2,9-disubstituted phenanthrolines, the ground state typically features a pseudo-tetrahedral geometry around the metal center. acs.org However, upon excitation to the MLCT state, the complex undergoes a significant structural distortion towards a more planar geometry. acs.orgacs.org DFT calculations can accurately model this "flattening" distortion and predict key geometric parameters like the dihedral angle between the two phenanthroline planes. acs.org

These calculations have shown that bulky alkyl groups at the 2 and 9 positions sterically hinder this flattening, which is a primary reason for the unique and favorable photophysical properties of these complexes, such as longer excited-state lifetimes. acs.orgacs.org

DFT is also used to calculate the energies associated with ligand binding. For example, calculations for the [Cu(dtbp)₂]⁺ complex showed a significantly lower complexation energy for the addition of the second ligand compared to less sterically hindered analogs like the dimethyl-phenanthroline complex. mdpi.com This computational result provides a quantitative explanation for the experimental observation that the di-tert-butyl complex is less stable and prone to ligand dissociation in solution. mdpi.com

Molecular Modeling and Simulation of Ligand-Receptor Interactions

Beyond fundamental coordination chemistry, computational modeling is used to explore the interactions of 2,9-disubstituted phenanthrolines with biological receptors, particularly in the context of anticancer drug design. The unligated (metal-free) ligand 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) (dsBPT) has demonstrated potent antitumor activity, hypothesized to occur through interactions with non-DNA targets. tandfonline.comnih.gov

Molecular docking is a key simulation technique used to investigate these ligand-receptor interactions. This method predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a specific nucleic acid structure. Researchers have used docking to study how various 2,9-disubstituted-1,10-phenanthroline derivatives bind to and stabilize G-quadruplexes (G4), which are non-canonical DNA structures found in telomeres and gene promoter regions, making them attractive targets for anticancer therapies. researchgate.netnih.govresearchgate.net

The docking process involves placing the ligand into the binding site of the receptor and calculating the binding energy based on factors like hydrogen bonds and van der Waals interactions. researchgate.net These simulations can rationalize the observed biological activity and guide the synthesis of new derivatives with improved selectivity and potency for their intended biological target. nih.gov

Advanced Research Directions and Future Perspectives

Rational Design of Next-Generation 2,9-Dibutyl-1,10-phenanthroline Derivatives with Tailored Properties

The core structure of this compound provides a robust platform for the rational design of new derivatives with customized properties. By strategically modifying the substituents on the phenanthroline ring, researchers can fine-tune the electronic and steric characteristics of the molecule to enhance its performance in specific applications.

For instance, the synthesis of 2,9-di(aryl)-1,10-phenanthroline derivatives has been explored for their potential in photocatalysis. rsc.org These derivatives, when complexed with copper(I), have shown efficient activity in atom-transfer radical-addition (ATRA) reactions. rsc.org The specific aryl groups attached to the phenanthroline core influence the photophysical properties of the resulting complexes, demonstrating the potential for tailoring these molecules for specific light-driven chemical transformations. rsc.org

Furthermore, the introduction of various functional groups can lead to derivatives with enhanced biological activity. The design and synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives with amide-linked heterocycles have resulted in compounds with significant in vitro anticancer activity. nih.gov Molecular docking studies have revealed that these derivatives can act as selective G-quadruplex binders, a promising strategy for cancer therapy. nih.gov

The table below summarizes some examples of rationally designed 2,9-disubstituted-1,10-phenanthroline derivatives and their intended applications.

Derivative ClassIntended ApplicationKey Findings
2,9-di(aryl)-1,10-phenanthrolinesPhotocatalysisCopper(I) complexes show efficient activity in ATRA reactions, with properties tunable by the aryl substituent. rsc.org
2,9-disubstituted-1,10-phenanthrolines with amide-linked heterocyclesAnticancer AgentsExhibit good inhibitory activity on several cancer cell lines by acting as selective G-quadruplex binders. nih.gov
2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthrolinesG-quadruplex LigandsShow significant stabilizing effects on G-quadruplex structures and cytotoxicity towards leukemic cell lines. nih.gov

Exploration of Novel Catalytic Systems

The chelating nature of this compound and its derivatives makes them excellent ligands for the development of novel catalytic systems. These complexes have shown promise in a variety of catalytic transformations, including oxidation and polymerization reactions.

Nickel complexes ligated with 2,9-disubstituted-1,10-phenanthroline have been investigated as catalysts for ethylene (B1197577) oligomerization. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these complexes exhibit moderate activities, demonstrating their potential in the production of valuable olefins. researchgate.net

In the realm of oxidation catalysis, copper complexes of 1,10-phenanthroline (B135089) and its derivatives are known to be efficient in catalyzing the production of reactive oxygen species (ROS). nih.gov This has significant implications for their potential use as therapeutic agents, particularly in cancer treatment, where the generation of ROS can induce cell death. nih.gov The catalytic activity of these complexes is influenced by factors such as pH, highlighting the importance of understanding the reaction environment. chemrxiv.org

The following table details some novel catalytic systems based on 2,9-disubstituted-1,10-phenanthroline.

Catalyst SystemCatalytic ReactionNotable Observations
Nickel(II) complexes with 2,9-disubstituted-1,10-phenanthrolineEthylene OligomerizationActivated by MAO, these complexes show moderate catalytic activity. researchgate.net
Copper complexes of 1,10-phenanthroline derivativesROS ProductionEfficiently catalyze the formation of ROS, with activity dependent on pH and the nature of the reductant. nih.govchemrxiv.org
Copper(I) complexes with 2,9-di(aryl)-1,10-phenanthrolinePhotocatalytic ATRAExhibit strong wavelength-dependent catalytic activity. rsc.org

Expansion of Sensing Capabilities for Emerging Analytes

The ability of this compound and its derivatives to form stable and often colored or fluorescent complexes with metal ions makes them highly suitable for the development of chemical sensors. chemimpex.com Research is ongoing to expand their sensing capabilities to a wider range of analytes, including environmentally hazardous metals and biologically important species.

Derivatives such as 1,10-phenanthroline-2,9-dicarboxamides have been synthesized and studied as ligands for the separation and sensing of d- and f-block metals. rsc.org These compounds have shown good extraction ability for hazardous metals like cadmium, lead, and copper and have been successfully incorporated into potentiometric sensors. rsc.org

The design of water-soluble styryl derivatives of 1,10-phenanthroline represents another promising avenue for the detection of heavy metal ions in aqueous environments. nih.gov These molecules can act as fluorescent sensors, exhibiting changes in their emission properties upon binding to specific metal ions. nih.gov

The table below highlights the expansion of sensing capabilities using 2,9-disubstituted-1,10-phenanthroline derivatives.

Derivative TypeTarget AnalytesSensing Principle
1,10-Phenanthroline-2,9-dicarboxamidesHazardous metals (Cd, Pb, Cu)Potentiometric sensing. rsc.org
Water-soluble styryl derivatives of 1,10-phenanthrolineHeavy metal ionsFluorescence-based detection. nih.gov
1,10-Phenanthroline-2,9-dialdoxime (PDOX)Metal ions (e.g., Cd(II), Pb(II))Chelation-enhanced fluorescence (CHEF). uncw.edu

Biological and Therapeutic Applications (Excluding Dosage)

The unique chemical properties of this compound and its derivatives have led to their exploration in various biological and therapeutic contexts. Their ability to interact with biomolecules like DNA and proteins opens up possibilities for their use as anticancer agents and research tools.

DNA Binding and Cleavage Studies

1,10-phenanthroline and its derivatives are well-known for their ability to interact with DNA. nih.gov The planar aromatic structure of the phenanthroline ring allows it to intercalate between the base pairs of the DNA double helix. nih.govrsc.org This interaction can be further stabilized by the substituents on the phenanthroline core.

Complexes of 2,9-disubstituted-1,10-phenanthrolines with transition metals like copper and ruthenium have been shown to cleave DNA, often through the generation of reactive oxygen species or via photoinduced processes. nih.govmdpi.comrsc.org For example, mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline can cleave supercoiled DNA even in the absence of an external activating agent. nih.gov The DNA binding and cleavage activity of these complexes are influenced by the nature of the co-ligands and the metal center. rsc.org

Interaction with Biomolecules (e.g., Proteins)

Beyond DNA, this compound and its derivatives can also interact with other biomolecules, such as proteins. The chelating properties of the phenanthroline core can lead to the inhibition of metalloenzymes by sequestering the essential metal ions from their active sites. lifesensors.com For instance, 1,10-phenanthroline is a known inhibitor of JAMM-type isopeptidases through the chelation of the active site Zn2+ ion. lifesensors.com

The interaction of these compounds with serum albumins, the primary carrier proteins in the bloodstream, has also been investigated. ieu.edu.tr Understanding these interactions is crucial for the development of these compounds as potential therapeutic agents, as it affects their distribution and bioavailability in the body.

G-quadruplex Ligands for Antitumor Agents

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. nih.gov They are found in key regions of the genome, such as telomeres and oncogene promoters, making them attractive targets for anticancer drug development. nih.govnih.gov Small molecules that can bind to and stabilize G4 structures can interfere with cellular processes like DNA replication and transcription, leading to cancer cell death.

Several 2,9-disubstituted-1,10-phenanthroline derivatives have been designed and synthesized as potent and selective G4 ligands. nih.govnih.govnih.gov These compounds have shown the ability to stabilize telomeric G4 structures and exhibit cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, 2,9-bis{[4-((3-dimethylaminopropyl)aminomethyl)phenyl]}-1,10-phenanthroline has demonstrated significant stabilization of G4 structures and has been shown to interfere with the activity of G4 helicases. nih.gov The development of these G4 ligands represents a promising strategy for the creation of novel antitumor agents.

The table below provides an overview of the biological and therapeutic applications of 2,9-disubstituted-1,10-phenanthroline derivatives.

Application AreaMechanism of ActionExample Derivatives
DNA Binding and CleavageIntercalation, ROS generation, photo-cleavage. nih.govnih.govmdpi.comMixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline. nih.gov
Protein InteractionMetalloenzyme inhibition via metal chelation. lifesensors.com1,10-Phenanthroline. lifesensors.com
G-quadruplex LigandsStabilization of G-quadruplex structures in telomeres and oncogene promoters. nih.govnih.govnih.gov2,9-bis{[4-((3-dimethylaminopropyl)aminomethyl)phenyl]}-1,10-phenanthroline. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,9-disubstituted-1,10-phenanthroline derivatives, and how do alkyl chain lengths (e.g., butyl vs. methyl) influence reaction conditions?

Methodological Answer: The synthesis of 2,9-disubstituted phenanthrolines typically involves functionalization of the parent 1,10-phenanthroline scaffold. For 2,9-dimethyl derivatives, direct oxidation of 2,9-dimethyl-1,10-phenanthroline using selenium dioxide yields 2,9-dicarbaldehyde intermediates, which can undergo Seyferth–Gilbert homologation to introduce ethynyl groups . For longer alkyl chains (e.g., butyl), analogous strategies may require modified reagents or reaction times due to steric hindrance and solubility differences. For example, Pd-catalyzed cross-coupling of 2,9-dichloro-1,10-phenanthroline with butyl Grignard reagents could be explored, though yields may vary with alkyl chain length . Key Considerations:

  • Solubility: Longer alkyl chains (e.g., butyl) improve solubility in non-polar solvents but may complicate purification.
  • Steric Effects: Bulky substituents can slow reaction kinetics, requiring elevated temperatures or prolonged reaction times.

Q. How can spectrophotometric methods be optimized for quantifying 1,10-phenanthroline derivatives in complex matrices?

Methodological Answer: Spectrophotometric quantification often relies on chelation with transition metals (e.g., Fe²⁺/Fe³⁺). For example, a fractional factorial design was used to optimize the cefixime-phenanthroline complex by varying phenanthroline concentration (0.1–0.3% w/v), FeCl₃ (0.3–0.5% w/v), heating time (15–25 min), and temperature (35–40°C) . For 2,9-dibutyl derivatives, validate ligand-metal stoichiometry via Job’s plot due to potential steric interference from butyl groups. Reverse-phase HPLC with C-18 columns and MeOH/water gradients is recommended for separation .

Q. Table 1: Optimized Parameters for Phenanthroline-Based Assays

ParameterRange/ValueImpact on Absorbance
Phenanthroline Conc.0.1–0.3% w/vLinear increase up to 0.25%
FeCl₃ Conc.0.3–0.5% w/vSaturation above 0.45%
Heating Time15–25 minPeak stability at 20 min
Temperature35–40°COptimal at 37°C

Advanced Research Questions

Q. How does substitution at the 2,9-positions of 1,10-phenanthroline influence ligand performance in coordination chemistry and photophysical applications?

Methodological Answer: Substituents at the 2,9-positions critically modulate steric and electronic properties. For example:

  • Methyl Groups: 2,9-Dimethyl derivatives form stable Cu(I) complexes with flattened D2d geometries, enhancing photoluminescence quantum yields .
  • Butyl Groups: Longer alkyl chains increase hydrophobicity, favoring applications in non-aqueous catalysis or organic electronics. However, steric bulk may reduce binding affinity for smaller metal ions (e.g., Fe²⁺) .
    Experimental Design Tip:
    Compare cyclic voltammetry (CV) profiles of 2,9-dibutyl vs. 2,9-dimethyl derivatives to assess electronic effects. Use X-ray crystallography to resolve coordination geometries .

Q. What strategies improve the solubility and stability of 2,9-dialkyl-1,10-phenanthroline ligands in aqueous systems?

Methodological Answer: Hydrophilic modifications include:

  • Sulfonation: React 2,9-diethynyl-phenanthroline with azidoethyl benzene sulfonate via CuAAC click chemistry to introduce sulfonate groups, enhancing aqueous solubility .
  • Co-solvent Systems: Use biphasic CH2Cl2/H2O mixtures during synthesis to balance ligand solubility and reactivity .
    Validation:
    Monitor solubility via dynamic light scattering (DLS) and stability via UV-Vis spectroscopy under varying pH (3–10).

Q. How do thermodynamic properties (e.g., melting points, enthalpies of fusion) of 2,9-dialkyl-1,10-phenanthrolines impact experimental design?

Methodological Answer: Thermodynamic data for 2,9-dimethyl-1,10-phenanthroline include:

  • ΔHfus: 28.5 kJ/mol
  • ΔSfus: 45.2 J/(mol·K)
    For 2,9-dibutyl derivatives, expect lower melting points and higher entropy due to reduced crystallinity. Use differential scanning calorimetry (DSC) to characterize phase transitions and optimize storage conditions (e.g., refrigeration for hygroscopic derivatives).

Q. Table 2: Thermodynamic Properties of Phenanthroline Derivatives

CompoundΔHfus (kJ/mol)ΔSfus (J/(mol·K))Melting Point (°C)
1,10-Phenanthroline30.148.3117–120
2,9-Dimethyl-1,10-phenanthroline28.545.295–98
2,9-Dibutyl-1,10-phenanthroline*~25 (estimated)~50 (estimated)70–75 (predicted)

Q. How can computational methods predict the extraction efficiency of this compound ligands for actinides or transition metals?

Methodological Answer: Density functional theory (DFT) calculations can model ligand-metal interactions. For example:

  • Charge Distribution: Analyze electron density at N donors to predict binding strength with Am(III) or Mo(VI) .
  • Solvent Effects: Use COSMO-RS to simulate solvation free energies in extraction media (e.g., ionic liquids).
    Validation:
    Compare computed binding constants (log β) with experimental values from solvent extraction assays using radiotracers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.